3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This specific compound is recognized for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. Quinazolines have been extensively studied due to their broad spectrum of biological activities, including antibacterial, anticancer, and antifungal properties.
The compound can be synthesized from various starting materials, including substituted isatoic anhydrides and anthranilic acid. It is classified under quinazoline derivatives, which are characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring.
The synthesis of 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary based on laboratory protocols.
The molecular structure of 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione can be described as follows:
The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) representations provide unique identifiers for this compound:
The chemical reactions involving 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione primarily focus on its interactions with biological targets:
These reactions contribute to its biological activity and therapeutic potential.
The mechanism of action of 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione involves several biochemical pathways:
Data supporting these mechanisms often come from in vitro studies demonstrating the compound's effects on target cells.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
The scientific uses of 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione are diverse:
The synthesis of 3-(2-(benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione relies on anthranilic acid or isatoic anhydride as foundational precursors. A representative five-step pathway begins with anthranilic acid undergoing cyclocondensation with urea or phosgene equivalents to form quinazoline-2,4-dione core 1. Subsequent N3-alkylation with 1,2-dibromoethane introduces the ethylene spacer, yielding intermediate 2 (bromination efficiency: 75–82%). Nucleophilic substitution of 2 with benzylamine then installs the benzylaminoethyl pharmacophore, generating the target compound 3 after crystallization (overall yield: 58–65%) [2] [6].
Alternative routes leverage isatoic anhydride as a cyclization precursor. Ring-opening with benzylaminoethylamine forms 2-(2-(benzylamino)ethylamino)benzamide 4, followed by intramolecular cyclodehydration using trifluoroacetic anhydride (TFAA) to furnish 3 in 70% yield. This route circumvents hazardous phosgene derivatives but requires stringent anhydrous conditions [6].
Green chemistry approaches utilize CO₂ as a C1 synthon: 2-aminobenzonitrile undergoes cyclization with CO₂ (0.1–1 MPa) catalyzed by MgO/ZrO₂ solid bases or ionic liquids (e.g., [Bmim]Ac) at 90–120°C. This yields unsubstituted quinazoline-2,4-dione 1 in ≤99% yield, which is then N-alkylated to install the benzylaminoethyl chain [10].
Table 1: Comparative Synthetic Routes to Quinazoline-2,4-Dione Core
Precursor | Key Reagents | Critical Step | Yield | Advantages |
---|---|---|---|---|
Anthranilic acid | Urea, 1,2-dibromoethane | N3-Alkylation | 58–65% | Scalable; established protocols |
Isatoic anhydride | Benzylaminoethylamine, TFAA | Cyclodehydration | 70% | Phosgene-free |
2-Aminobenzonitrile | CO₂, [Bmim]Ac | CO₂ fixation/cyclization | 89–99% | Sustainable; atmospheric pressure |
Regioselective N3-alkylation is critical for installing the 2-(benzylamino)ethyl side chain. The quinazoline-2,4-dione core exhibits ambident nucleophilicity at N1/N3, with N3 favored due to higher electron density and steric accessibility. Alkylation of 1 with 1,2-dibromoethane in DMF/K₂CO₃ at 60°C achieves N3-selectivity (N3: N1 = 9:1), confirmed by ¹H-NMR (N3-CH₂ singlet at δ 4.27 ppm) [2] [4].
Cyclization-alkylation tandem strategies optimize efficiency: anthranilic acid derivatives pre-functionalized with 2-(benzylamino)ethyl groups undergo one-pot cyclization. For example, methyl 2-(2-(benzylamino)ethylamino)benzoate undergoes base-mediated ring closure with NaH in THF, yielding 3 in a single step (68% yield) [4]. Microwave-assisted N-alkylation (120°C, 30 min) enhances efficiency (92% conversion) versus thermal conditions (12 h, 75%) [6].
Table 2: N-Alkylation Approaches for Benzylaminoethyl Installation
Method | Conditions | Regioselectivity (N3: N1) | Yield | Limitations |
---|---|---|---|---|
Conventional alkylation | DMF, K₂CO₃, 60°C, 12 h | 9:1 | 82% | Solvent removal required |
Microwave assistance | DMF, K₂CO₃, 120°C, 0.5 h | 9:1 | 92% | Specialized equipment |
Tandem cyclization-alkylation | NaH, THF, 0°C to rt, 6 h | Exclusive N3 | 68% | Sensitive to moisture |
The 2-(benzylamino)ethyl side chain drives target affinity through three-dimensional pharmacophore alignment:
Systematic SAR benchmarking against analogues reveals:
Table 3: SAR of Quinazoline-2,4-Dione Derivatives
Substituent at N3 | c-Met IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | Antimicrobial MIC (μM/mL) | Key Interactions |
---|---|---|---|---|
2-(Benzylamino)ethyl | 0.074 | 0.069 | 4.2×10⁻² (Gram+) | H-bond (Asp1222/Asp1046); hydrophobic |
3-Ethoxypropyl | 0.220 | 0.180 | >0.1 | Solubility enhancement |
4-Fluorobenzylethyl | 0.063 | 0.058 | 3.8×10⁻² | Halogen bond (Ser904) |
3,4-Dimethoxybenzylethyl | 0.091 | 0.085 | 2.6×10⁻² | Electron-donating group boost |
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid diversification of the benzylaminoethyl terminus. Key strategies include:
Palladium-catalyzed cross-couplings access extended conjugates:
Table 4: Bioactive Hybrids via Click Chemistry
Hybrid Structure | Synthetic Method | Yield | Biological Activity | Mechanistic Insight |
---|---|---|---|---|
Triazole-p-NO₂-phenyl | CuAAC | 88% | DNA topoisomerase IV IC₅₀ = 0.18 μM | Supplemental π-stacking |
Triazole-ferrocenyl | CuAAC | 75% | Anticancer (HCT116 IC₅₀ = 2.8 μM) | ROS generation via Fenton chemistry |
6-(p-CF₃-phenyl)quinazoline | Suzuki coupling | 82% | MIC = 1.9×10⁻² μM/mL (Gram-) | Enhanced membrane permeability |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1